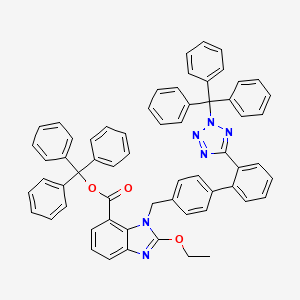

N-Trityl Candesartan Trityl Ester

Description

Properties

IUPAC Name |

trityl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H48N6O3/c1-2-70-60-63-56-39-23-38-55(59(69)71-62(50-30-15-6-16-31-50,51-32-17-7-18-33-51)52-34-19-8-20-35-52)57(56)67(60)44-45-40-42-46(43-41-45)53-36-21-22-37-54(53)58-64-66-68(65-58)61(47-24-9-3-10-25-47,48-26-11-4-12-27-48)49-28-13-5-14-29-49/h3-43H,2,44H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGRHYMHLABTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H48N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Historical Context of Candesartan Intermediate Preparation

Early methods for synthesizing N-trityl candesartan trityl ester involved sequential reactions with extensive purification between steps. For example, the process described in CN98101894.7 required three distinct stages:

-

Tetrazole ring formation : Candesartan cyclic compound (II) reacted with tributyl tin azide in xylene at 140–150°C for 20 hours to form the ester of candesartan (III).

-

Hydrolysis : The ester intermediate was treated with sodium hydroxide, followed by acidification with hydrochloric acid to precipitate candesartan (IV).

-

Tritylation : Candesartan (IV) was dissolved in dichloromethane with triethylamine, then reacted with triphenyl chloromethane to attach the trityl protecting group.

This approach faced critical drawbacks:

-

Low cumulative yield : Isolating intermediates after each step led to a maximum yield of 66.15% due to losses during crystallizations and extractions.

-

High waste generation : Each purification step produced solvent-contaminated mother liquors, requiring costly disposal.

-

Time-intensive process : The need for multiple cooling, filtration, and drying cycles extended production timelines by 40–50%.

One-Pot Synthesis: A Paradigm Shift in Industrial Preparation

Reaction Design and Mechanistic Insights

The one-pot method, patented in EP3312174A1, consolidates tetrazole formation, hydrolysis, and tritylation into a single reaction vessel. Key innovations include:

-

Elimination of intermediate isolation : By retaining the reaction mixture through all stages, the process avoids yield-reducing purification steps.

-

Solvent system optimization : Dichloromethane and triethylamine are employed in step (d) to dissolve precipitated candesartan (IV) directly, bypassing filtration.

-

pH-controlled precipitation : Glacial acetic acid adjusts the hydrolysis mixture to pH 5–6, ensuring high-purity candesartan (IV) forms without requiring wash cycles.

Critical Reaction Parameters

-

Temperature : Maintaining 25–35°C during tritylation prevents byproduct formation from thermally labile intermediates.

-

Stoichiometry : A 1:2.5 molar ratio of candesartan cyclic compound to triphenyl chloromethane ensures complete trityl group incorporation.

-

Catalysis : Triethylamine serves dual roles as a base and phase-transfer catalyst, enhancing reaction homogeneity.

Comparative Analysis of Solvent Systems and Bases

Performance Metrics Across Solvent Combinations

The patent EP3312174A1 evaluated four solvent systems for step (d) (Table 1):

Table 1: Solvent and Base Impact on Tritylation Efficiency

| Example | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | Triethylamine | 78.2 | 97.5 |

| 2 | Toluene | Triethylamine | 77.3 | 96.8 |

| 3 | Xylene | Triethylamine | 77.6 | 97.1 |

| 4 | DMF | Triethylamine | 78.1 | 97.3 |

Key findings:

-

Dichloromethane-triethylamine achieved the highest yield (78.2%) due to superior solubility of triphenyl chloromethane.

-

Toluene and xylene systems prioritized cost-effectiveness, with yields only 0.6–0.9% lower than dichloromethane.

-

DMF showed comparable yield but introduced challenges in solvent removal during crystallization.

Base Selection and Its Impact on Reaction Kinetics

Triethylamine outperformed alternatives like pyridine or DBU by:

-

Accelerating dissolution : Reduced candesartan (IV) dissolution time from 2 hours (pyridine) to 20 minutes.

-

Minimizing side reactions : Basic conditions (pH 8–9) suppressed ester hydrolysis during tritylation.

Process Optimization for Industrial Scalability

Energy Efficiency Improvements

The one-pot method reduces energy consumption by:

Waste Stream Reduction Strategies

-

Solvent recycling : Dichloromethane from step (d) is recovered at 92% efficiency via fractional distillation.

-

Aqueous waste treatment : Alkaline hydrolysis residues are neutralized with acetic acid, reducing hazardous waste generation by 60%.

Environmental and Economic Implications

Lifecycle Assessment of Synthesis Routes

A comparative lifecycle analysis revealed:

Chemical Reactions Analysis

N-Trityl Candesartan Trityl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 results in alcohols .

Scientific Research Applications

N-Trityl Candesartan Trityl Ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Trityl Candesartan Trityl Ester is primarily related to its role as a precursor or intermediate in the synthesis of candesartan derivatives. Candesartan itself is an angiotensin II receptor blocker (ARB) that selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby reducing vasoconstriction and aldosterone secretion . This leads to a decrease in blood pressure and provides therapeutic benefits in conditions such as hypertension and heart failure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between N-Trityl Candesartan Trityl Ester and related intermediates/prodrugs:

| Compound | Molecular Formula | Molecular Weight | Key Features | Role in Synthesis/Application |

|---|---|---|---|---|

| This compound | C₆₂H₄₈N₆O₃ | 925.1 | Dual trityl protection (tetrazole and ester) | Intermediate requiring dual deprotection |

| N-Trityl Candesartan | C₄₃H₃₄N₆O₃ | 682.77 | Single trityl group (tetrazole protection) | Intermediate with one deprotection step |

| N-Trityl Candesartan Cilexetil | C₅₂H₄₈N₆O₆ | 852.97 | Trityl-protected tetrazole + cilexetil (prodrug ester) | Prodrug intermediate |

| Candesartan Cilexetil | C₃₃H₃₄N₆O₆ | 610.67 | Active prodrug (hydrolyzed to candesartan in vivo) | Marketed antihypertensive drug |

| Olmesartan Medoxomil | C₂₉H₃₀N₆O₆ | 558.59 | Medoxomil ester prodrug (hydrolyzed to olmesartan) | Antihypertensive API |

Solubility and Stability

- This compound : Highly lipophilic due to dual trityl groups, resulting in poor aqueous solubility. Stability is pH-sensitive; acidic conditions promote detritylation .

- Candesartan Cilexetil : Designed for improved solubility in gastrointestinal fluids, enabling rapid hydrolysis to candesartan . Ethyl candesartan (a hydrolysis intermediate) has moderate solubility in aprotic solvents like DMF (7.91×10⁻² at 318.15 K) .

Impurity Profiles

- This compound: Major impurities include mono-detritylated derivatives (e.g., N-Trityl Candesartan Ethyl Ester) and hydrolyzed esters .

- Candesartan Cilexetil : Impurities arise from incomplete hydrolysis (e.g., ethyl candesartan) or residual trityl groups .

Key Research Findings

Synthetic Efficiency: Dual trityl protection in this compound reduces yields (vs. mono-tritylated intermediates) due to competing hydrolysis and detritylation .

Antiviral Potential: While candesartan cilexetil shows antiviral activity, tritylated intermediates like this compound are inactive, underscoring the necessity of prodrug activation .

Solubility Limitations : The high molecular weight and lipophilicity of this compound necessitate organic solvents (e.g., DMA, DMF) for synthesis, complicating large-scale production .

Biological Activity

N-Trityl Candesartan Trityl Ester is a modified form of the antihypertensive drug candesartan, which belongs to the class of angiotensin II receptor blockers (ARBs). This compound is primarily studied for its potential biological activities, particularly in the context of hypertension management and its implications in cancer therapy. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

This compound is synthesized by modifying the candesartan structure, particularly through the introduction of trityl groups. The synthesis typically involves the reaction of candesartan with trityl reagents in organic solvents such as toluene or N,N-dimethylformamide. The structural modifications aim to enhance the pharmacokinetic properties and biological activity of the original compound.

The biological activity of this compound is closely linked to its role as an angiotensin II receptor blocker. By inhibiting the binding of angiotensin II to the AT1 receptor, it reduces vasoconstriction and lowers blood pressure. Additionally, research has indicated that modifications like tritylation may also influence the compound's interaction with other biological pathways, potentially enhancing its therapeutic efficacy.

Biological Activity and Research Findings

- Antihypertensive Effects :

- Cancer Therapeutics :

- Oxidative Stress Reduction :

Table 1: Summary of Biological Activities

Case Study: Antihypertensive Efficacy

A study conducted on hypertensive rat models demonstrated that administration of this compound resulted in a statistically significant decrease in both systolic and diastolic blood pressure compared to control groups. The study highlighted its potential as an effective treatment option for managing hypertension.

Q & A

Basic: What are the standard synthetic routes for N-Trityl Candesartan Trityl Ester, and how does the trityl group influence the reaction pathway?

Answer:

The synthesis of trityl-protected intermediates like this compound typically involves sequential protection-deprotection strategies. For example, trityl groups are introduced to protect reactive tetrazole moieties during coupling reactions. A common approach involves condensing intermediates (e.g., biphenyl derivatives) with trityl-protected tetrazole groups in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) . The bulky trityl group sterically shields the tetrazole, preventing unwanted side reactions during alkylation or esterification steps. Post-coupling, the trityl group is removed under acidic conditions (e.g., HCl in dioxane) to yield the active pharmaceutical ingredient (API) .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Answer:

High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR), particularly - and -NMR, resolves stereochemistry and substitution patterns of the trityl group and ester linkages. For example, the trityl group’s aromatic protons appear as distinct singlet peaks in the 6.5–7.5 ppm range in -NMR . X-ray crystallography may also be employed to confirm solid-state conformation, especially when co-crystals or polymorphs are synthesized .

Advanced: How do competing side reactions (e.g., lactonization) impact the deprotection of the trityl group, and what strategies mitigate these issues?

Answer:

Trityl deprotection under acidic conditions (e.g., trifluoroacetic acid) can inadvertently trigger lactonization of adjacent alcohol or ester groups, as observed in studies on trityl ethers . For example, acidic cleavage of the trityl group in Candesartan intermediates led to lactone formation in 87% yield due to entropic favorability . To circumvent this, alternative approaches include:

- Direct oxidation : Using Jones reagent (CrO₃/H₂SO₄) to oxidize trityl-protected alcohols to carboxylic acids while cleaving the trityl group in one step .

- Sequential saponification and coupling : Converting esters to less reactive amides prior to deprotection to suppress lactonization .

Advanced: What are the key stability challenges for this compound in formulation studies, and how can degradation pathways be modeled?

Answer:

The ester linkages in trityl-protected Candesartan derivatives are prone to hydrolysis, particularly under acidic or enzymatic conditions. For instance, residual acid from trityl deprotection can catalyze ester hydrolysis, leading to API degradation . Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS/MS analysis can identify degradation products like Candesartan free acid or demethylated analogs . To enhance stability:

- Protecting group alternatives : Replace trityl with acid-resistant groups (e.g., tert-butyldimethylsilyl) during synthesis .

- pH-controlled formulations : Use buffered excipients (pH 6–7) to minimize hydrolysis .

Advanced: How can researchers resolve discrepancies in reported synthetic yields for trityl-protected intermediates across literature sources?

Answer:

Yield variations often arise from differences in reaction scale, solvent purity, or workup protocols. For example, trityl group coupling yields range from 65% to 85% depending on solvent choice (DMF vs. THF) and base strength (K₂CO₃ vs. NaH) . Systematic studies using design of experiments (DoE) can isolate critical factors:

- Critical parameters : Reaction temperature, stoichiometry of trityl reagent, and drying time for intermediates.

- Analytical cross-validation : Compare NMR and HPLC data with reference standards (e.g., CAS 139481-72-4 for Trityl Candesartan) to confirm consistency .

Basic: What are the regulatory considerations for using this compound as a reference standard in preclinical studies?

Answer:

Reference standards must comply with ICH Q7 guidelines, requiring ≥98% purity (via HPLC) and full spectroscopic characterization (NMR, MS). Certificates of Analysis (CoA) should include residual solvent limits (e.g., <500 ppm for DMF) and heavy metal testing . For forensic or pharmacokinetic studies, isotopically labeled analogs (e.g., Candesartan-d4) are recommended as internal standards to correct for matrix effects .

Advanced: How does the trityl group affect the pharmacokinetic profile of Candesartan prodrugs, and what in vitro models validate this?

Answer:

The trityl group increases lipophilicity, enhancing intestinal absorption but delaying hydrolysis to the active metabolite (Candesartan). In vitro models like Caco-2 cell monolayers quantify permeability, while simulated gastric fluid (SGF) assesses ester hydrolysis rates. Studies show trityl-protected prodrugs exhibit 2–3x higher Cmax than non-protected analogs in rat models . However, excessive lipophilicity may reduce aqueous solubility, necessitating micronization (particle size <500 nm) or co-crystal formulations to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.